1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA typically involves multiple steps, including the formation of the benzodioxin ring, the attachment of the pyrimidine moiety, and the final coupling to form the urea linkage. Common reagents used in these steps may include:
Benzodioxin formation: Starting from catechol derivatives and using reagents like acetic anhydride.
Pyrimidine attachment: Utilizing dimethylamine and methylation agents.
Urea coupling: Using isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a therapeutic agent, particularly as an enzyme inhibitor.
Industry: Possible use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA would depend on its specific molecular targets. Typically, such compounds may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-AMINOPHENYL)UREA
- 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)THIOUREA
Uniqueness
The uniqueness of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA lies in its specific structural features, such as the combination of the benzodioxin ring and the dimethylaminopyrimidine moiety, which may confer unique biological activities or chemical reactivity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C22H24N6O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C22H24N6O3/c1-14-23-20(13-21(24-14)28(2)3)25-15-4-6-16(7-5-15)26-22(29)27-17-8-9-18-19(12-17)31-11-10-30-18/h4-9,12-13H,10-11H2,1-3H3,(H,23,24,25)(H2,26,27,29) |
InChI Key |
CQNRATYWCRKPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.